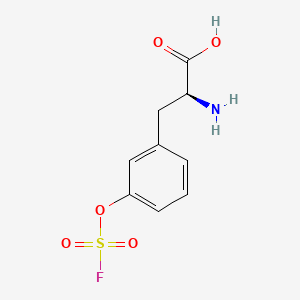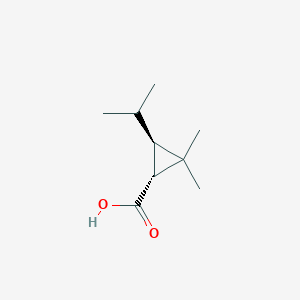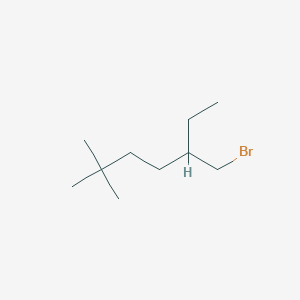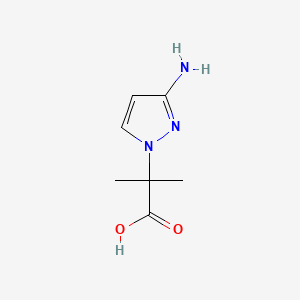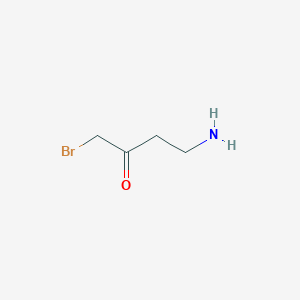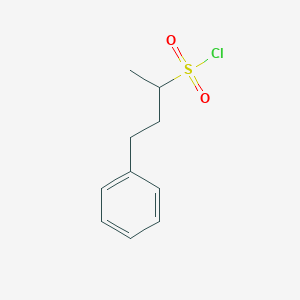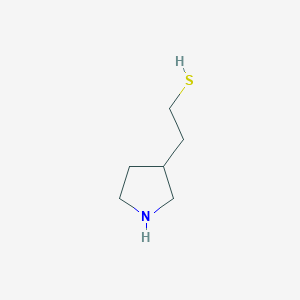
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This particular compound is characterized by its unique structure, which includes a benzofuran ring substituted with hydroxy and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-4,6,7-trimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-oxo-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one.
Reduction: Formation of 5-hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-ol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
科学的研究の応用
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-2-one: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
5-Hydroxy-2,3-dihydro-1-benzofuran-2-one: Lacks the methyl groups, leading to different steric and electronic properties.
Uniqueness
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one is unique due to the presence of both hydroxy and methyl groups, which contribute to its distinct chemical reactivity and biological activity
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
5-hydroxy-4,6,7-trimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H12O3/c1-5-6(2)11-8(4-9(12)14-11)7(3)10(5)13/h13H,4H2,1-3H3 |
InChIキー |
TUMSDSLPWRMFLH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CC(=O)O2)C(=C1O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)

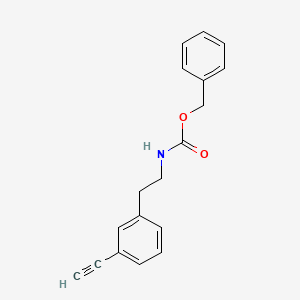
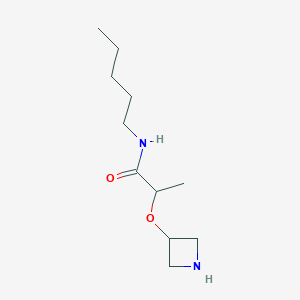
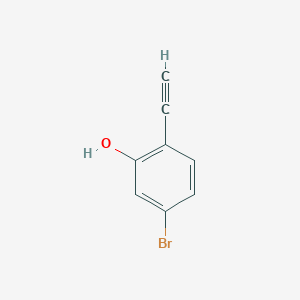
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
